

# Meta-analysis of Gefapixant Phase 3 Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the Phase 3 clinical trial data for **Gefapixant**, a first-in-class, selective P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough. The product's performance is objectively compared with other emerging alternatives, supported by experimental data from pivotal clinical trials.

## **Executive Summary**

**Gefapixant**, at a 45 mg twice-daily dose, has demonstrated a statistically significant reduction in 24-hour cough frequency compared to placebo in two pivotal Phase 3 trials, COUGH-1 and COUGH-2.[1][2][3] While showing a favorable safety profile, the most common adverse event reported was taste disturbance.[4] This guide delves into the quantitative data from these trials, provides detailed experimental protocols, and visually represents the underlying signaling pathway and trial workflow. The comparison includes other P2X3 receptor antagonists in latestage development, offering a comprehensive overview for researchers in the field.

## **Comparative Data Analysis**

The following tables summarize the key efficacy and safety data from the Phase 3 clinical trials of **Gefapixant** (COUGH-1 and COUGH-2) and available data for other P2X3 receptor antagonists in development.



Table 1: Efficacy of P2X3 Receptor Antagonists in

Reducing 24-Hour Cough Frequency

| Drug (Trial)                  | Dose                  | Primary<br>Endpoint                      | Relative<br>Reduction vs.<br>Placebo (95%<br>CI) | p-value     |
|-------------------------------|-----------------------|------------------------------------------|--------------------------------------------------|-------------|
| Gefapixant<br>(COUGH-1)       | 45 mg BID             | 24-hour cough<br>frequency at<br>Week 12 | 18.45% (-32.92,<br>-0.86)                        | 0.041       |
| Gefapixant<br>(COUGH-2)       | 45 mg BID             | 24-hour cough<br>frequency at<br>Week 24 | 14.64% (-26.07,<br>-1.43)                        | 0.031       |
| Gefapixant<br>(Meta-analysis) | 45 mg BID             | 24-hour cough frequency                  | 16.0% (9.4, 22.0)                                | <0.001      |
| Eliapixant<br>(Phase 2b)      | 75 mg BID             | 24-hour cough<br>count at Week<br>12     | ~27%                                             | Significant |
| Camlipixant<br>(Phase 2b)     | 50 mg & 200 mg<br>BID | 24-hour cough<br>frequency at Day<br>28  | ~34%                                             | Significant |

BID: Twice daily

# Table 2: Key Secondary Efficacy Endpoints for Gefapixant (45 mg BID)



| Endpoint                                                                  | COUGH-1                                | COUGH-2                                                                  | Meta-analysis                         |
|---------------------------------------------------------------------------|----------------------------------------|--------------------------------------------------------------------------|---------------------------------------|
| Awake Cough Frequency (Relative Reduction vs. Placebo)                    | 17.68% (trending towards significance) | 15.79% (p=0.022)                                                         | 17.6% (10.6, 24.0)                    |
| Leicester Cough Questionnaire (LCQ) Total Score (Improvement vs. Placebo) | -                                      | Odds Ratio: 1.41<br>(p=0.042) for clinically<br>important<br>improvement | Mean Difference: 1.0 point (0.7, 1.4) |

**Table 3: Safety and Tolerability of P2X3 Receptor** 

**Antagonists** 

| Drug (Trial)              | Dose      | Most Common<br>Adverse Event | Incidence of<br>Taste-Related<br>AEs    | Discontinuatio<br>n Rate due to<br>AEs |
|---------------------------|-----------|------------------------------|-----------------------------------------|----------------------------------------|
| Gefapixant<br>(COUGH-1)   | 45 mg BID | Taste<br>Disturbance         | 58.0%                                   | 15%                                    |
| Gefapixant<br>(COUGH-2)   | 45 mg BID | Taste<br>Disturbance         | 68.6%                                   | 20%                                    |
| Eliapixant<br>(Phase 2b)  | 75 mg BID | Taste<br>Disturbance         | "Markedly less"<br>than higher<br>doses | 8%                                     |
| Camlipixant<br>(Phase 2a) | Various   | Taste<br>Disturbance         | 9.8%                                    | 0% (due to taste disturbance)          |

# **Experimental Protocols**

## Gefapixant Phase 3 Program (COUGH-1 and COUGH-2)

Study Design: The COUGH-1 (NCT03449134) and COUGH-2 (NCT03449147) trials were international, randomized, double-blind, placebo-controlled, parallel-group studies.[1]



Participants: Adult patients (≥18 years) with a diagnosis of refractory or unexplained chronic cough for at least one year and a baseline cough severity score of ≥40 mm on a 100-mm visual analog scale (VAS) were included.

Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following treatments twice daily:

- **Gefapixant** 45 mg
- Gefapixant 15 mg
- Placebo

#### **Primary Endpoints:**

- COUGH-1: Change from baseline in 24-hour cough frequency at Week 12.
- COUGH-2: Change from baseline in 24-hour cough frequency at Week 24.

Cough Frequency Measurement: 24-hour cough frequency was objectively measured using an ambulatory digital audio recording device (VitaloJAK™).

Secondary Endpoints: Key secondary endpoints included:

- Awake cough frequency.
- Percentage of participants with a clinically significant improvement (≥1.3-point increase) in the Leicester Cough Questionnaire (LCQ) total score.

#### Study Duration:

- COUGH-1: 12-week treatment period followed by a 40-week extension.
- COUGH-2: 24-week treatment period followed by a 28-week extension.

# Signaling Pathway and Experimental Workflow P2X3 Receptor Signaling in the Cough Reflex



The diagram below illustrates the proposed mechanism of action of **Gefapixant** in inhibiting the cough reflex. In response to inflammation or irritation in the airways, ATP is released from epithelial cells. This extracellular ATP binds to and activates P2X3 receptors on sensory C-fibers of the vagus nerve. This activation leads to depolarization of the nerve fiber and the generation of an action potential, which travels to the brainstem to initiate the cough reflex. **Gefapixant** acts as a selective antagonist of the P2X3 receptor, blocking the binding of ATP and thereby preventing the initiation of the cough signal.



Click to download full resolution via product page

P2X3 receptor signaling pathway in the cough reflex.

### **Gefapixant Phase 3 Clinical Trial Workflow**

The following diagram outlines the key stages of the COUGH-1 and COUGH-2 clinical trials, from patient screening and randomization to the primary endpoint assessment.





Click to download full resolution via product page

**Gefapixant** Phase 3 clinical trial workflow.

### Conclusion



The meta-analysis of the **Gefapixant** Phase 3 clinical trial data indicates that the 45 mg twice-daily dosage offers a statistically significant, albeit modest, reduction in cough frequency for patients with refractory or unexplained chronic cough. The primary safety concern is taste-related adverse events, which led to a notable discontinuation rate in the clinical trials. Emerging data from other selective P2X3 receptor antagonists, such as Eliapixant and Camlipixant, suggest a potential for similar efficacy with an improved taste disturbance profile, although further Phase 3 data are needed for a definitive comparison. This guide provides a foundational overview for researchers to compare and contrast these novel therapies as they navigate the evolving landscape of chronic cough treatment.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Merck announces top-line results from phase 3 trials evaluating Gefapixant Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. merck.com [merck.com]
- 3. Merck announces positive results phase 3 trials of gefapixant 45 mg twice daily in patients with refractory or unexplained chronic cough [worldpharmatoday.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Meta-analysis of Gefapixant Phase 3 Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671419#meta-analysis-of-gefapixant-phase-3-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com